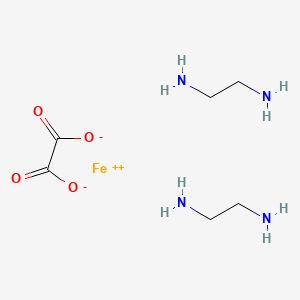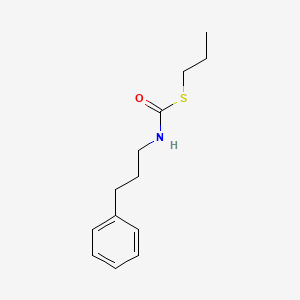
Iron, bis(1,2-ethanediamine-N,N')(ethanedioato(2-)-O,O')-, (OC-6-22)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is a coordination compound that features iron as the central metal atom This compound is characterized by the presence of two 1,2-ethanediamine ligands and one ethanedioate ligand, which coordinate to the iron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- typically involves the reaction of iron salts with 1,2-ethanediamine and ethanedioic acid under controlled conditions. A common method involves dissolving iron(III) chloride in water, followed by the addition of 1,2-ethanediamine and ethanedioic acid. The reaction mixture is then heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction may produce iron(II) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound can be used to investigate the role of iron in biological systems and its interaction with biomolecules.
Medicine: Research into potential therapeutic applications, such as iron supplementation or as a precursor for drug development.
Industry: It may be used in catalysis, materials science, and as a precursor for the synthesis of other iron-containing compounds.
Mecanismo De Acción
The mechanism by which Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- exerts its effects involves the coordination of ligands to the iron center. This coordination influences the electronic structure and reactivity of the iron atom. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Nickel, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Copper, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
Uniqueness
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is unique due to the specific coordination environment around the iron center, which imparts distinct chemical properties and reactivity. Compared to similar compounds with different metal centers, the iron compound may exhibit different redox behavior, stability, and interaction with other molecules.
Propiedades
Número CAS |
67537-95-5 |
|---|---|
Fórmula molecular |
C6H16FeN4O4 |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C2H8N2.C2H2O4.Fe/c2*3-1-2-4;3-1(4)2(5)6;/h2*1-4H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clave InChI |
KMGMCKCHJFHGCW-UHFFFAOYSA-L |
SMILES canónico |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)





![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
